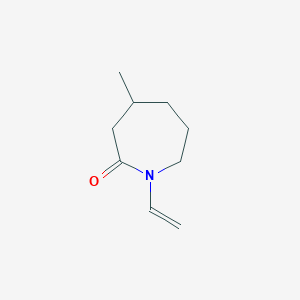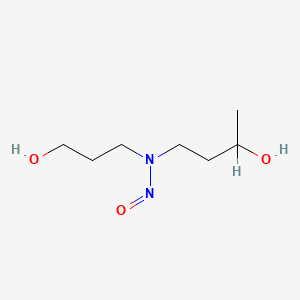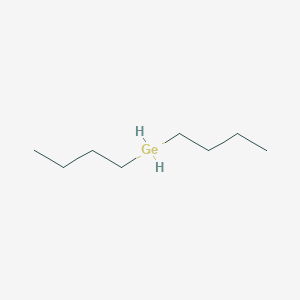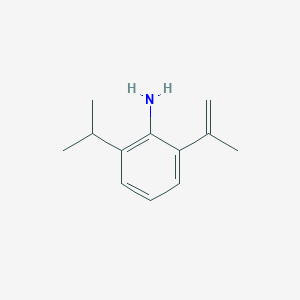
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline is an organic compound with a unique structure that includes both isopropyl and prop-1-en-2-yl groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives with appropriate alkyl halides under basic conditions. For example, the reaction of 2-isopropylaniline with prop-1-en-2-yl bromide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, reduced alkenes.
Substitution: Halogenated anilines, nitroanilines.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Propan-2-yl)aniline: Lacks the prop-1-en-2-yl group.
6-(Prop-1-en-2-yl)aniline: Lacks the isopropyl group.
2,6-Diisopropylaniline: Contains two isopropyl groups instead of one isopropyl and one prop-1-en-2-yl group.
Uniqueness
2-(Propan-2-yl)-6-(prop-1-en-2-yl)aniline is unique due to the presence of both isopropyl and prop-1-en-2-yl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct interactions and applications compared to its similar counterparts.
Propiedades
Número CAS |
94239-10-8 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
2-propan-2-yl-6-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C12H17N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7,9H,1,13H2,2-4H3 |
Clave InChI |
QBNMSFIOEZARAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(=C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



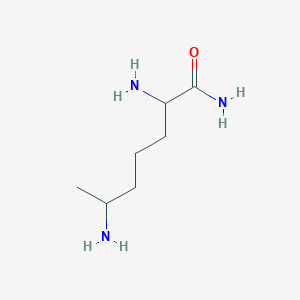
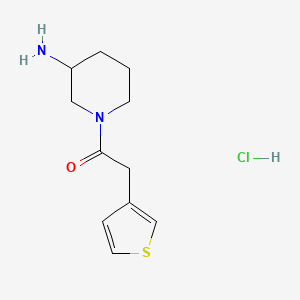
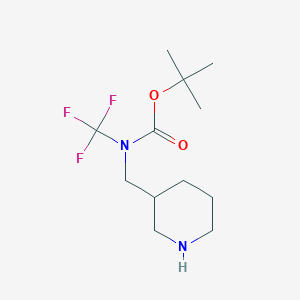
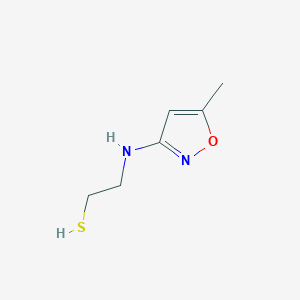

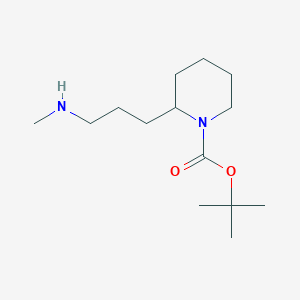
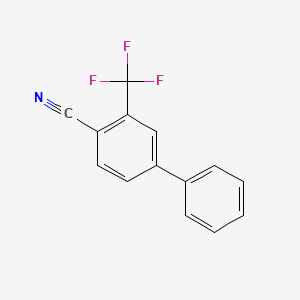
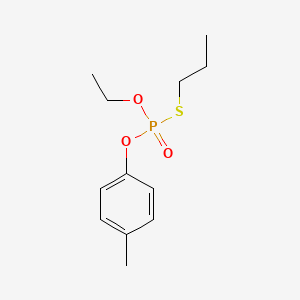

![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
